3-Amino-N-hydroxy-pyrazinecarboximidamide
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Overview
Description
3-Amino-N-hydroxy-pyrazinecarboximidamide is a chemical compound with the molecular formula C5H7N5O It is known for its unique structure, which includes an amino group, a hydroxy group, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-hydroxy-pyrazinecarboximidamide typically involves the reaction of 3-amino-pyrazine-2-carbonitrile with hydroxylamine. The reaction is carried out in a solvent such as methanol, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-hydroxy-pyrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-N-hydroxy-pyrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-hydroxy-pyrazinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1H-pyrazole-4-carbonitrile
- 5-Amino-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide
- 3-Amino-N-hydroxy-1H-pyrazole-4-carboximidamide
Uniqueness
3-Amino-N-hydroxy-pyrazinecarboximidamide is unique due to its specific combination of functional groups and its pyrazine ring structure.
Properties
Molecular Formula |
C5H7N5O |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-amino-N'-hydroxypyrazine-2-carboximidamide |
InChI |
InChI=1S/C5H7N5O/c6-4-3(5(7)10-11)8-1-2-9-4/h1-2,11H,(H2,6,9)(H2,7,10) |
InChI Key |
LTHJWNISYFVERF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C(=N1)/C(=N/O)/N)N |
Canonical SMILES |
C1=CN=C(C(=N1)C(=NO)N)N |
Origin of Product |
United States |
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